molecular formula C22H31N3O2 B11349234 3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide

3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B11349234
M. Wt: 369.5 g/mol
InChI Key: BCIHZAGBFVEFHH-UHFFFAOYSA-N
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Description

3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a cyclohexyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the benzofuran core in the presence of a Lewis acid catalyst.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through nucleophilic substitution reactions, where the piperazine derivative reacts with the cyclohexyl-benzofuran intermediate.

    Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: N-oxides of the piperazine moiety.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies investigating receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The benzofuran core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methylpiperazin-1-ylmethyl-benzamide: Shares the piperazine and benzamide moieties but lacks the benzofuran core.

    N-methylpiperazine derivatives: Compounds with similar piperazine structures but different substituents on the nitrogen atoms.

Uniqueness

3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran core, cyclohexyl group, and piperazine moiety

Properties

Molecular Formula

C22H31N3O2

Molecular Weight

369.5 g/mol

IUPAC Name

3-methyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H31N3O2/c1-17-18-8-4-5-9-19(18)27-20(17)21(26)23-16-22(10-6-3-7-11-22)25-14-12-24(2)13-15-25/h4-5,8-9H,3,6-7,10-16H2,1-2H3,(H,23,26)

InChI Key

BCIHZAGBFVEFHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC3(CCCCC3)N4CCN(CC4)C

Origin of Product

United States

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